molecular formula C12H7Cl2FN2O B263020 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide

2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide

Cat. No. B263020
M. Wt: 285.1 g/mol
InChI Key: HYKNFNDOELBJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide is a chemical compound that is commonly referred to as CFTR inhibitor. This compound is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in the regulation of ion transport across cell membranes. The CFTR inhibitor is used to study the function of this protein and its potential role in the treatment of diseases such as cystic fibrosis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide involves the inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide function. 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide is a protein that regulates the transport of chloride ions across cell membranes. The 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide inhibitor binds to the 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide protein and prevents it from functioning properly, resulting in a decrease in chloride ion transport.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide are related to its inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide function. The inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide can lead to changes in ion transport across cell membranes, which can affect various physiological processes. For example, the inhibition of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide can lead to a decrease in the secretion of mucus in the airways, which is a hallmark of cystic fibrosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide in lab experiments include its high potency and selectivity for 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide. This compound is a potent inhibitor of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide and can be used at low concentrations to achieve significant inhibition. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide in scientific research. One direction is the identification of new therapeutic targets for the treatment of diseases associated with 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide dysfunction. Another direction is the development of new compounds that are more potent and selective inhibitors of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for diseases such as cystic fibrosis.

Synthesis Methods

The synthesis of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide involves several steps. The first step involves the reaction of 2-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid to form 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide.

Scientific Research Applications

2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide is used in scientific research to study the 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide protein. This compound is a potent inhibitor of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide and is used to investigate the role of this protein in various diseases such as cystic fibrosis. Researchers use this compound to study the function of 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide in different cell types and to identify potential therapeutic targets for the treatment of diseases associated with 2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide dysfunction.

properties

Product Name

2-chloro-N-(5-chloro-2-pyridinyl)-4-fluorobenzamide

Molecular Formula

C12H7Cl2FN2O

Molecular Weight

285.1 g/mol

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C12H7Cl2FN2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(15)5-10(9)14/h1-6H,(H,16,17,18)

InChI Key

HYKNFNDOELBJGL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.